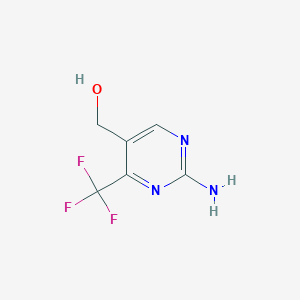
Ethanol, 2-(2-(tridecyloxy)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Tridecoxyethoxy)ethanol is an organic compound with the molecular formula C17H36O3. It is a type of diethylene glycol ether, specifically a diethylene glycol monotridecyl ether. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Tridecoxyethoxy)ethanol can be synthesized through the reaction of tridecyl alcohol with ethylene oxide. The reaction typically involves the following steps:
Alkoxylation: Tridecyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form 2-(2-tridecoxyethoxy)ethanol.
Purification: The resulting product is purified through distillation or other separation techniques to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 2-(2-tridecoxyethoxy)ethanol follows similar synthetic routes but on a larger scale. The process involves continuous alkoxylation reactors where tridecyl alcohol and ethylene oxide are fed into the reactor, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Tridecoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-(2-Tridecoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-tridecoxyethoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This compound can interact with various molecular targets, including cell membranes and proteins, to enhance the solubility and bioavailability of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol monododecyl ether: Similar structure but with a shorter alkyl chain.
Diethylene glycol monohexadecyl ether: Similar structure but with a longer alkyl chain.
Polyethylene glycol ethers: Similar surfactant properties but with varying chain lengths and structures.
Uniqueness
2-(2-Tridecoxyethoxy)ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better solubility and interaction with different compounds compared to other similar ethers.
Eigenschaften
CAS-Nummer |
14663-73-1 |
|---|---|
Molekularformel |
C17H36O3 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2-(2-tridecoxyethoxy)ethanol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3 |
InChI-Schlüssel |
RTRMBXZHMWADJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)



![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)


